An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr(3,5-Dichloro)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr(3,5-Dichloro)-OH
Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Science
In the landscape of peptide chemistry and drug discovery, the site-specific incorporation of non-canonical amino acids is a powerful strategy to modulate the biological activity, metabolic stability, and conformational properties of peptides. Among these, halogenated amino acids have emerged as particularly intriguing building blocks. The introduction of halogen atoms onto an aromatic ring, such as that of tyrosine, can profoundly alter its electronic and steric characteristics, thereby influencing peptide-protein interactions and overall molecular behavior.[1][2]
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-3,5-dichloro-L-tyrosine (Fmoc-Tyr(3,5-Dichloro)-OH), a key reagent for the introduction of the 3,5-dichlorotyrosine moiety into peptide sequences. We will delve into its core chemical properties, offer field-proven insights into its application in solid-phase peptide synthesis (SPPS), and discuss the functional implications of dichlorinating the tyrosine residue. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this modified amino acid in their work.
Core Physicochemical Properties
Fmoc-Tyr(3,5-Dichloro)-OH is a synthetically derived amino acid derivative where the α-amino group is protected by the base-labile Fmoc group, and the phenolic ring of tyrosine is substituted with two chlorine atoms at the 3 and 5 positions. While specific experimental data for some physical properties are not widely published, the fundamental characteristics are summarized below, with some values for related compounds provided for context.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₉Cl₂NO₅ | [3][4] |
| Molecular Weight | 472.32 g/mol | [3][5] |
| CAS Number | 1391508-43-2 | [3][6] |
| Appearance | Typically a white to off-white powder | Inferred from related compounds |
| Purity | ≥95-97% (supplier dependent) | [3][4] |
| Solubility | Expected to be soluble in DMF and DMSO | Inferred from related Fmoc-amino acids[7] |
| Storage | 4°C, protect from light | [3][8] |
Spectroscopic Data: A Fingerprint of Molecular Integrity
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show characteristic signals for the Fmoc protecting group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the aromatic protons of the dichlorinated tyrosine side chain. The presence of two chlorine atoms will influence the chemical shifts of the remaining aromatic protons, and their signals are expected to be distinct from those of unsubstituted tyrosine.[9][10][11]
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the dichlorinated tyrosine residue. The carbons bearing the chlorine atoms will exhibit a downfield shift compared to their unsubstituted counterparts.[7]
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight and for sequencing peptides containing this modified residue.
-
Electrospray Ionization (ESI-MS): This technique will readily show the protonated molecular ion [M+H]⁺ at approximately 473.06 m/z, confirming the molecular weight. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.[12][13]
-
Tandem Mass Spectrometry (MS/MS): During peptide sequencing, the fragmentation pattern will be informative. The mass of the 3,5-dichlorotyrosine residue is 249.02 Da (monoisotopic). The presence of this residue can be confirmed by the mass difference between adjacent b- or y-type fragment ions.[13][14] The dichlorinated aromatic side chain can also give rise to characteristic fragment ions.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Tyr(3,5-Dichloro)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce 3,5-dichlorotyrosine residues into a growing peptide chain.[15]
The Role of Dichlorination: Mechanistic Insights
The two chlorine atoms on the tyrosine ring are strongly electron-withdrawing. This has several important consequences:
-
Altered pKa: The pKa of the phenolic hydroxyl group is expected to be significantly lower than that of natural tyrosine (pKa ~10). This can influence the local chemical environment and potential hydrogen bonding interactions within the final peptide.[16]
-
Modified Reactivity: The electron-deficient nature of the aromatic ring can decrease its susceptibility to certain electrophilic side reactions that can occur with unsubstituted tyrosine during synthesis. However, it may also slightly decrease the nucleophilicity of the carboxyl group, which could potentially slow down the coupling reaction.
-
Enhanced Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can impact peptide folding, aggregation, and interaction with biological targets.[1][2]
Experimental Protocol: A Self-Validating System
The following is a generalized, step-by-step protocol for the incorporation of Fmoc-Tyr(3,5-Dichloro)-OH into a peptide sequence using manual SPPS. This protocol is designed to be self-validating through monitoring of reaction completion.
Materials and Reagents:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-Tyr(3,5-Dichloro)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[17][18][19]
-
Cold diethyl ether
Workflow Diagram:
Caption: Iterative cycle for incorporating Fmoc-Tyr(3,5-Dichloro)-OH in SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
-
Coupling of Fmoc-Tyr(3,5-Dichloro)-OH:
-
Activation: In a separate vessel, dissolve Fmoc-Tyr(3,5-Dichloro)-OH (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (6 equivalents) to activate the amino acid.
-
Causality: The use of uronium/aminium salt coupling reagents like HBTU is highly efficient and generally recommended. Due to the electron-withdrawing nature of the dichlorinated ring, a slightly longer coupling time or the use of a more potent activating agent like HATU might be beneficial to ensure complete reaction.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Validation: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (clear beads) indicates a complete reaction.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Causality: A cleavage cocktail containing scavengers is essential to prevent side reactions with sensitive residues. For peptides containing tyrosine (including halogenated versions), scavengers like phenol and water are important.[18][19] Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust choice for complex peptides.[17]
-
Add the freshly prepared cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20]
-
Advanced Applications and Functional Consequences
The incorporation of 3,5-dichlorotyrosine can be a strategic choice to fine-tune the properties of a peptide for specific applications.
-
Modulation of Peptide-Protein Interactions: The altered electronic nature and increased hydrophobicity of the dichlorinated tyrosine can enhance or modify binding to target proteins. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.
-
Conformational Control: Halogenation can influence the conformational preferences of a peptide. This can be used to stabilize a particular secondary structure (e.g., an α-helix or β-sheet) that is important for biological activity.[1]
-
Metabolic Stability: The dichlorinated aromatic ring is more resistant to enzymatic hydroxylation compared to the unsubstituted ring of natural tyrosine, which can lead to increased metabolic stability and a longer in vivo half-life of the peptide.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling Fmoc-Tyr(3,5-Dichloro)-OH and all other reagents.[8][21][22][23][24]
-
Ventilation: All manipulations, especially those involving volatile and corrosive reagents like TFA and piperidine, must be performed in a well-ventilated chemical fume hood.[8][23]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Halogenated organic waste should be collected in designated containers.[8]
-
Material Safety Data Sheet (MSDS): While a specific MSDS for Fmoc-Tyr(3,5-Dichloro)-OH is not widely available, refer to the MSDS for related Fmoc-amino acids and chlorinated organic compounds for general handling and safety information. Assume the compound is a potential irritant and handle it with care.
Conclusion
Fmoc-Tyr(3,5-Dichloro)-OH is a valuable and strategic building block for the synthesis of modified peptides. Its unique electronic and steric properties, conferred by the two chlorine atoms on the tyrosine ring, offer a powerful tool for modulating the physicochemical and biological characteristics of peptides. A thorough understanding of its properties and careful application of the described synthetic protocols will enable researchers to successfully incorporate this non-canonical amino acid and explore its potential in drug discovery and a wide range of scientific applications.
References
-
Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. [Link]
-
Analysis of protein chlorination by mass spectrometry. PMC. [Link]
-
1391508-43-2 | Fmoc-Tyr(3,5-Dichloro)-OH. Capot Chemical. [Link]
-
Fmoc-3,5-dichloro-L-tyrosine. Aralez Bio. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]
-
Tyrosine halogenation converts α-defensins into potent immunomodulators. bioRxiv. [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Peptides. [Link]
-
Halogenation of tyrosine perturbs large-scale protein self-organization. PMC. [Link]
-
Safety in the laboratory. University of Geneva. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
-
Safety in the Chemical Laboratory. Vanderbilt University Medical Center. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press. [Link]
-
Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications. [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. [Link]
-
The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. Soft Matter. [Link]
-
Selected 1 H NMR chemical shift changes for 3 and 4 in D 2 O... ResearchGate. [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]
-
Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. ACS Publications. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Product Class 11: Peptides. Thieme. [Link]
- Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
-
Dichlorvos-induced formation of isopeptide crosslinks between proteins in SH-SY5Y cells. ScienceDirect. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. PMC. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Discriminating changes in protein structure using tyrosine conjugation. PMC. [Link]
-
Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Aralez Bio [aralezbio.com]
- 5. 1391508-43-2 | Fmoc-Tyr(3,5-Dichloro)-OH - Capot Chemical [capotchem.com]
- 6. checkout.aralezbio.com [checkout.aralezbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. web.pdx.edu [web.pdx.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. matrixscience.com [matrixscience.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bachem.com [bachem.com]
- 21. csub.edu [csub.edu]
- 22. unifr.ch [unifr.ch]
- 23. vumc.org [vumc.org]
- 24. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
